

Application Notes and Protocols for Mass Spectrometry (MS) Analysis of Flavomycin

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Compound of Interest

Compound Name: *Flavomycin*

Cat. No.: *B15561408*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavomycin, also known as roflamycin, is a polyene macrolide antibiotic with significant antifungal properties.[1][2] Accurate and sensitive analytical methods are crucial for its characterization, quantification, and for understanding its mechanism of action in drug development. Mass spectrometry (MS), coupled with liquid chromatography (LC), stands as a powerful tool for the analysis of **Flavomycin** and other polyene macrolides.[3] This document provides detailed application notes and protocols for the MS analysis of **Flavomycin**, intended for researchers, scientists, and professionals in drug development.

Polyene macrolides, including **Flavomycin**, are characterized by a large macrocyclic lactone ring with a series of conjugated double bonds.[4][5] Their primary antifungal activity stems from their ability to bind to ergosterol in fungal cell membranes, leading to membrane disruption and cell death.[5][6]

Quantitative Data Summary

The following table summarizes the key mass-to-charge ratio (m/z) values for **Flavomycin** (Roflamycin) that can be expected in mass spectrometry analysis. The molecular weight of **Flavomycin** is 738.4364 Da, with a molecular formula of $C_{40}H_{66}O_{12}$. [7]

Analyte	Ion Type	Calculated m/z	Notes
Flavomycoin	$[M+H]^+$	739.4442	Protonated molecule, commonly observed in positive ion mode ESI.
Flavomycoin	$[M+Na]^+$	761.4262	Sodium adduct, also common in positive ion mode ESI. [1]
Flavomycoin	$[M-H]^-$	737.4284	Deprotonated molecule, observed in negative ion mode ESI.
Flavomycoin Fragment	$[M+H-H_2O]^+$	721.4336	Loss of one water molecule from the protonated molecule.
Flavomycoin Fragment	$[M+H-2H_2O]^+$	703.4231	Loss of two water molecules from the protonated molecule.

Experimental Protocols

Sample Preparation

Given the structural similarity of **Flavomycoin** to other polyene macrolides, a general extraction protocol from fermentation broth or biological matrices is as follows:

- Extraction from Fermentation Broth:
 - Mix 1 mL of the fermentation broth with 5 mL of methanol.[\[7\]](#)
 - Sonicate the mixture for 15-20 minutes to ensure complete extraction.
 - Centrifuge the mixture at 4000 rpm for 10 minutes to pellet solid debris.
 - Collect the supernatant for LC-MS analysis.

- Solid Phase Extraction (SPE) for Complex Matrices (e.g., plasma, tissue homogenates):
 - Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
 - Load the pre-treated sample onto the cartridge.
 - Wash the cartridge with 5 mL of water to remove polar impurities.
 - Elute **Flavomycoin** with 5 mL of methanol or acetonitrile.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable volume of the mobile phase for injection.

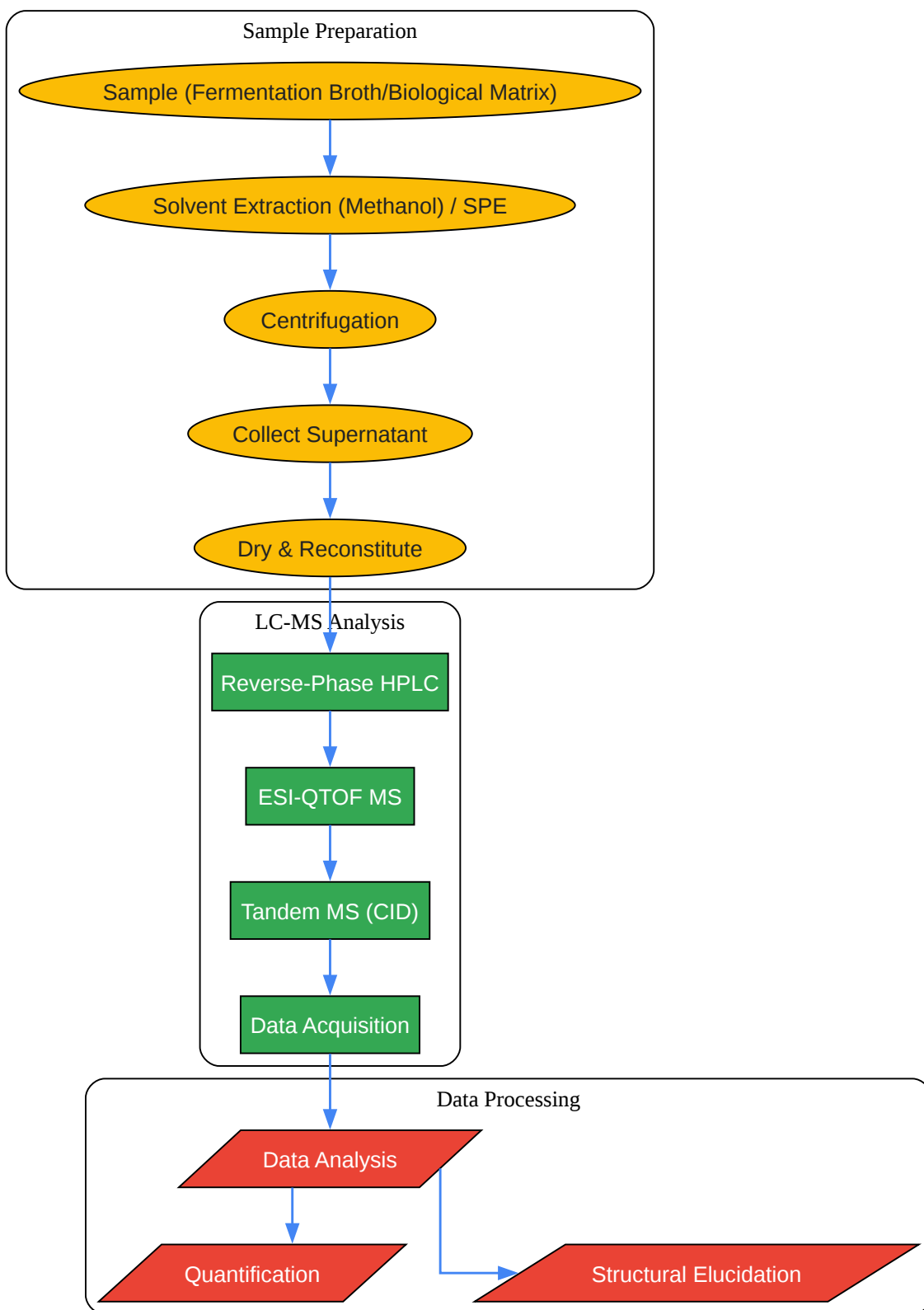
Liquid Chromatography (LC) Conditions

- Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient Elution:
 - 0-2 min: 5% B
 - 2-12 min: 5% to 95% B (linear gradient)
 - 12-15 min: Hold at 95% B
 - 15-15.1 min: 95% to 5% B
 - 15.1-18 min: Re-equilibrate at 5% B
- Flow Rate: 0.3 mL/min.[8]
- Injection Volume: 2-10 µL.[8]
- Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions

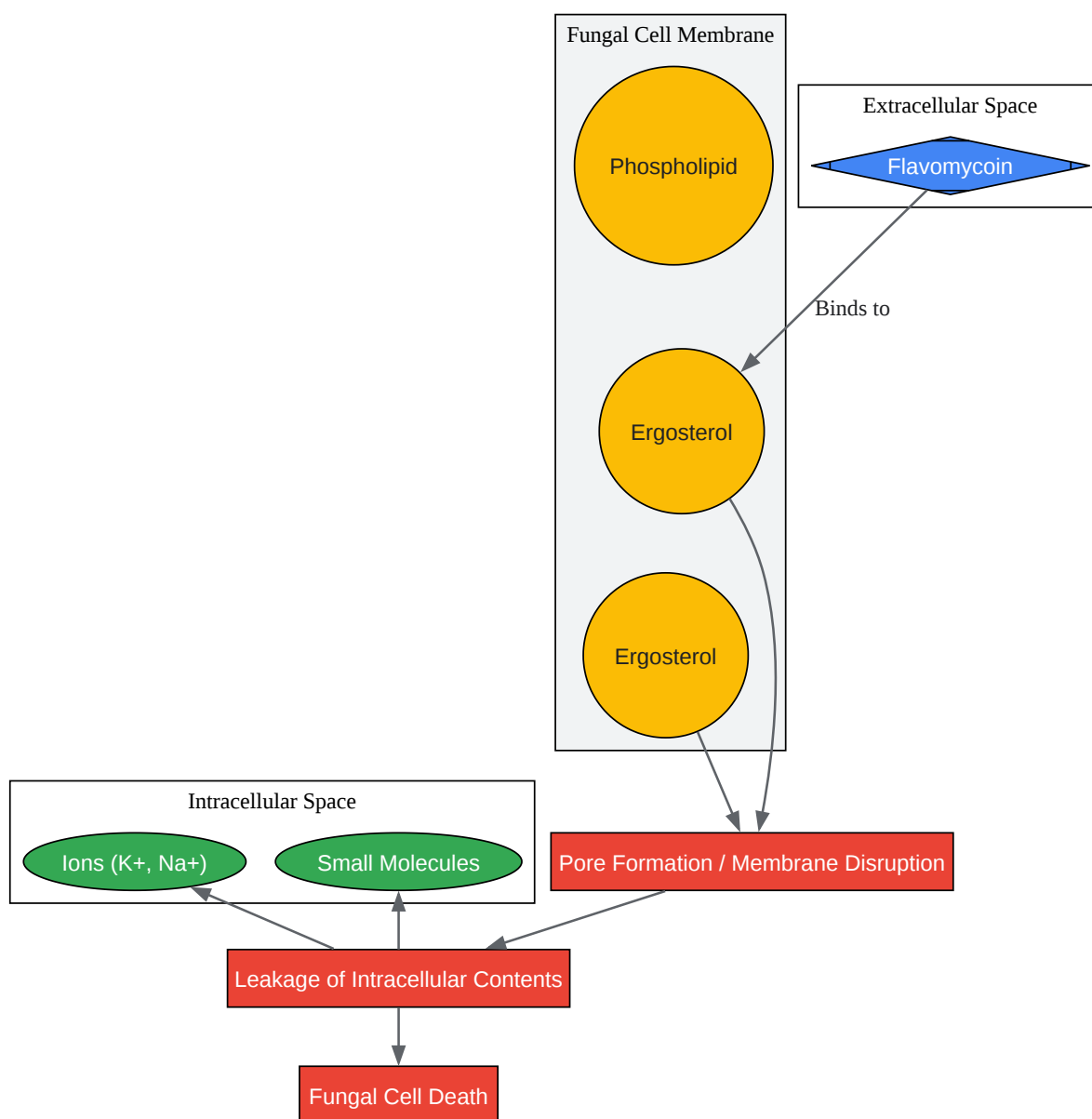
- Ionization Source: Electrospray Ionization (ESI), positive and negative modes can be used. [\[7\]](#)
- Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ).
- Scan Range: m/z 100-1200.
- Capillary Voltage: 3.5-4.0 kV.
- Source Temperature: 120-150 °C.
- Desolvation Gas (Nitrogen) Flow: 600-800 L/hr.
- Desolvation Temperature: 350-450 °C.
- Collision Gas: Argon.
- Collision Energy (for MS/MS): A ramp of 20-40 eV can be used to generate fragment ions. For macrolide antibiotics, collision-induced dissociation often leads to the cleavage of glycosidic bonds and losses of small neutral molecules like water. [\[9\]](#)

Visualizations



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Caption: Experimental workflow for the LC-MS analysis of **Flavomycoin**.



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Caption: Mechanism of action of **Flavomycoin** on the fungal cell membrane.

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